molecular formula C27H28N2O5S B2443745 1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine CAS No. 1251698-91-5

1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-methylphenyl)piperazine

Cat. No. B2443745
CAS RN: 1251698-91-5
M. Wt: 492.59
InChI Key: XXPMDEVXGOVIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C27H28N2O5S. For a more detailed structural analysis, such as bond lengths and angles, a crystallographic study would be needed, which is not available in the current resources.

Scientific Research Applications

Anticancer and Carbonic Anhydrase Inhibitor Properties

  • Anticancer Agents and Carbonic Anhydrase Inhibitors: Some new mono Mannich bases, including derivatives of piperazines, were synthesized to evaluate their cytotoxic/anticancer properties and inhibitory effects on human carbonic anhydrase I and II isoenzymes. The study highlighted compound 4, which showed high tumor selectivity and good inhibition profile towards these isoenzymes (Tuğrak et al., 2019).

Biotransformation Studies

  • Metabolites Identification in Rats: Research on the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride in rats identified various biotransformation pathways, including O-demethylation, N-dealkylation, and hydroxylation processes (Kawashima et al., 1991).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities: New 1,2,4-Triazole derivatives, including piperazine derivatives, were synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007).

Fluorescent Ligands for Receptors

  • Environment-Sensitive Fluorescent Ligands: A series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives were synthesized, displaying high to moderate 5-HT1A receptor affinity and good fluorescence properties. These compounds were evaluated for their ability to visualize 5-HT1A receptors in CHO cells by fluorescence microscopy (Lacivita et al., 2009).

Anti-TMV and Antimicrobial Activities

  • Urea and Thiourea Derivatives of Piperazine: New derivatives of piperazine doped with Febuxostat were synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Some compounds exhibited promising antiviral and antimicrobial activities (Reddy et al., 2013).

Safety and Hazards

As this compound is intended for research use only, it should be handled with care. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-19(2)33-24-14-10-21(11-15-24)27-28-26(20(3)34-27)18-29(22-12-16-23(32-4)17-13-22)35(30,31)25-8-6-5-7-9-25/h5-17,19H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPMDEVXGOVIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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